Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate
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Overview
Description
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in various natural products such as fruits and flowers This particular compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group, which is a benzene ring attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate typically involves the reaction of a phenyl-substituted dioxolane with methyl acetate. One common method is the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Reducing agents like LiAlH4 or NaBH4, typically in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, alcohol as a reactant.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The dioxolane ring and phenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate can be compared with other esters and dioxolane-containing compounds:
Methyl acetate: A simpler ester with a similar functional group but lacking the dioxolane ring and phenyl group.
Ethyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate: A similar compound with an ethyl group instead of a methyl group.
Phenyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate: A compound with a phenyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of the dioxolane ring and phenyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-11(13)7-10-8-15-12(16-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPATHVYJYCGGZ-NUHJPDEHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC(O1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COC(O1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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